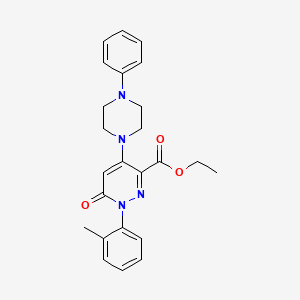
Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Dihydropyridazine Core : This core structure is crucial for its biological activity.
- Piperazine Ring : Known for its role in enhancing pharmacological properties.
- Carboxylate Group : Imparts solubility and reactivity.
| Component | Structure Features | Biological Relevance |
|---|---|---|
| Dihydropyridazine | Central core | Influences receptor binding |
| Phenylpiperazine | Enhances interaction with neurotransmitter systems | Potential antidepressant effects |
| Carboxylate | Soluble in biological fluids | Facilitates absorption |
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, suggesting potential use in treating depression and anxiety disorders.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The structure-function relationship indicates that modifications to the piperazine moiety can enhance activity against specific pathogens.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, such as diacylglycerol acyltransferase (DGAT). This inhibition can lead to altered lipid metabolism, presenting a therapeutic angle for conditions like obesity and diabetes.
Study 1: Antidepressant Activity
A study conducted on mice demonstrated that administration of this compound resulted in reduced immobility time in the forced swim test, a common measure of antidepressant efficacy. The results suggested a significant increase in serotonin levels in the prefrontal cortex post-treatment.
Study 2: Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These findings underscore its potential as a lead compound for developing new antibiotics.
The biological activities of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors enhances mood regulation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis through enzyme inhibition.
- Lipid Metabolism Alteration : Inhibition of DGAT affects triglyceride synthesis and storage.
属性
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-31-24(30)23-21(17-22(29)28(25-23)20-12-8-7-9-18(20)2)27-15-13-26(14-16-27)19-10-5-4-6-11-19/h4-12,17H,3,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFURFDJYHOAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














